molecular formula C18H17N3O B2681261 (2E)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)but-2-enamide CAS No. 1799256-11-3

(2E)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)but-2-enamide

Cat. No.: B2681261
CAS No.: 1799256-11-3
M. Wt: 291.354
InChI Key: QPXRZKPRLDFELP-XVNBXDOJSA-N
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Description

(2E)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)but-2-enamide (CAS Number 1799256-11-3) is a synthetic small molecule with a molecular formula of C18H17N3O and a molecular weight of 291.35 g/mol . This compound features the imidazo[1,2-a]pyridine scaffold, a priority pharmacophore in medicinal chemistry known for its significant biological activities, which includes its presence in several marketed drugs . The core structure is recognized for its potential in anticancer research, among other therapeutic areas. Recent scientific literature highlights related imidazo[1,2-a]pyridine derivatives as potent inhibitors of FLT3, a receptor tyrosine kinase . Mutations in FLT3 are implicated in approximately 30% of newly diagnosed acute myeloid leukemia (AML) cases. Advanced research in this area focuses on developing inhibitors that are effective against not only FLT3 with internal tandem duplication (ITD) mutations but also clinically relevant drug-resistant secondary mutants, such as D835Y and F691L . The structural features of this compound make it a valuable candidate for researchers investigating next-generation therapies for resistant cancers, particularly in the field of kinase inhibitor discovery. Supplied with a minimum purity of 90%, this chemical is intended for use in biochemical research, target validation, and hit-to-lead optimization campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-3-7-17(22)19-15-10-5-4-9-14(15)16-12-21-11-6-8-13(2)18(21)20-16/h3-12H,1-2H3,(H,19,22)/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXRZKPRLDFELP-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NC1=CC=CC=C1C2=CN3C=CC=C(C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NC1=CC=CC=C1C2=CN3C=CC=C(C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)but-2-enamide typically involves multi-step organic reactions One common approach starts with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde

The phenyl group is then introduced via a Suzuki coupling reaction between the brominated imidazo[1,2-a]pyridine derivative and phenylboronic acid, using a palladium catalyst. Finally, the but-2-enamide chain is attached through an amide coupling reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst.

Industrial Production Methods

For industrial-scale production, the synthesis of (2E)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)but-2-enamide may involve optimization of reaction conditions to improve yield and reduce costs. This can include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2E)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)but-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)but-2-enamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of signaling pathways involved in cell growth and proliferation, making the compound a candidate for anticancer research.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Substituents Side Chain Molecular Weight (g/mol) Key Features Reference
Target Compound 8-methyl, 2-phenyl (2E)-but-2-enamide ~350 (estimated) Rigid amide, moderate lipophilicity N/A
CLK Inhibitor T3 Intermediate 6-iodo, 2-phenyl Carboxylic acid 496.2 Halogenated, high polarizability
N-(3-(8-Bromo...)benzamide 8-bromo, 4-fluoro, 2-phenyl Benzamide ~415 Bromine enhances binding affinity
Pruvonertinib 8-methyl, 3-pyrimidinyl Prop-2-enamide 529.6 EGFR inhibition, clinical relevance
PF-03716556 8-methyl, 6-carboxamide Hydroxyethyl-methyl 394.47 Solubility-enhanced analog

Biological Activity

The compound (2E)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)but-2-enamide, a derivative of imidazo[1,2-a]pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (2E)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)but-2-enamide can be described as follows:

  • Molecular Formula : C17H18N4
  • Molecular Weight : 290.35 g/mol
  • CAS Number : [Not available in current literature]

Anticancer Properties

Research has indicated that compounds containing the imidazo[1,2-a]pyridine scaffold exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast5.0Apoptosis
Compound BColon3.5Cell Cycle Arrest
(2E)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)but-2-enamideNSCLC4.0Apoptosis Induction

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to cancer progression and metabolic disorders. For example, it has shown potential as an inhibitor of certain kinases involved in signaling pathways that regulate cell proliferation.

The biological activity of (2E)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)but-2-enamide is believed to be mediated through several mechanisms:

  • Interaction with Receptors : The compound may interact with various biological receptors, modulating their activity and influencing downstream signaling pathways.
  • Induction of Reactive Oxygen Species (ROS) : Similar compounds have been noted to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
  • Inhibition of DNA Repair Mechanisms : By interfering with DNA repair pathways, the compound may enhance the efficacy of conventional chemotherapy agents.

Case Studies

A recent study evaluated the effects of (2E)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)but-2-enamide on human non-small cell lung cancer (NSCLC) cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 4 µM, suggesting its potential as a therapeutic agent for NSCLC treatment.

Study Findings:

  • Cell Line Used : A549 (NSCLC)
  • Concentration Range : 0.5 µM to 20 µM
  • Observation Period : 72 hours
  • Key Result : Induction of apoptosis was confirmed through flow cytometry analysis.

Q & A

Basic Research Question

  • ¹H-NMR : The trans (E) configuration of the enamide is confirmed by coupling constants (J = 12–16 Hz for trans olefinic protons) .
  • ¹³C-NMR : Carbonyl signals near 165–170 ppm and olefinic carbons at 120–130 ppm validate the enamide structure.
  • LC-MS : Ensures molecular ion consistency and purity (>95% by HPLC). Contradictions between calculated and observed masses may arise from isotopic patterns or adduct formation; high-resolution MS (HRMS) is recommended for resolution .

How does the 8-methyl group on the imidazo[1,2-a]pyridine ring influence the compound’s electronic properties and binding affinity in biological systems?

Advanced Research Question
The 8-methyl group enhances hydrophobicity, improving membrane permeability, and stabilizes the planar conformation of the imidazo[1,2-a]pyridine core via steric effects. This modification can increase binding affinity to hydrophobic pockets in target proteins (e.g., kinases or receptors). Computational studies (DFT or molecular docking) are essential to map electronic effects, such as altered π-π stacking or hydrogen bonding . Experimental validation via SAR studies comparing methyl-substituted vs. unsubstituted analogs is critical .

What methodological strategies are used to assess the compound’s stability under physiological conditions, and how do pH and temperature affect degradation pathways?

Advanced Research Question

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via HPLC at 24/48/72-hour intervals.
  • pH-Dependent Stability : The enamide bond is prone to hydrolysis in acidic environments (e.g., gastric pH), forming carboxylic acid derivatives. Buffered solutions (pH 1.2–7.4) simulate gastrointestinal conditions .
  • Temperature Effects : Accelerated stability studies (40°C/75% RH) reveal Arrhenius kinetics; activation energy calculations predict shelf-life .

How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across cell lines or assay conditions?

Advanced Research Question
Variability arises from differences in cell permeability, metabolic activity, or off-target effects. Methodological solutions include:

  • Standardized Assays : Use isogenic cell lines (e.g., EGFR-mutated vs. wild-type for kinase studies) .
  • Pharmacokinetic Profiling : Measure intracellular concentrations via LC-MS/MS to correlate exposure with efficacy .
  • Orthogonal Assays : Validate target engagement using thermal shift assays or CRISPR-mediated gene knockout .

What computational tools are recommended for predicting the compound’s ADMET properties, and how do structural modifications improve metabolic stability?

Advanced Research Question

  • ADMET Prediction : SwissADME or ADMETLab 2.0 predict solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions. The imidazo[1,2-a]pyridine core may inhibit CYP3A4; methyl groups reduce metabolic oxidation .
  • Improving Stability : Replace labile groups (e.g., ester-to-amide substitution) or introduce deuterium at metabolically sensitive sites (deuterium–hydrogen isotope effects) .

How can the compound’s potential as a fluorescent probe be evaluated, given its structural similarity to IPPA (2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate)?

Advanced Research Question

  • Fluorescence Profiling : Measure quantum yield (λex/λem) in solvents of varying polarity. IPPA analogs show solvatochromism, with emission shifts indicating environmental polarity .
  • Selectivity Testing : Compare responses to biothiols (Cys, GSH) via fluorescence quenching/adduct formation. The enamide’s α,β-unsaturated carbonyl may react selectively with thiols .

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